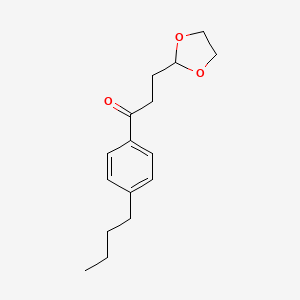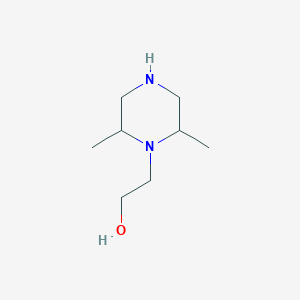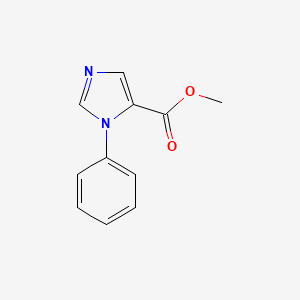
4,4,4-Trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of both trifluoromethyl and fluorophenyl groups in its structure imparts significant electron-withdrawing effects, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of 4,4,4-Trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out using conventional or microwave irradiation methods . The resulting product undergoes intramolecular cyclization in nitrobenzene under reflux conditions to yield the desired compound in quantitative yields .
Analyse Chemischer Reaktionen
4,4,4-Trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often used in drug design due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor for developing new pharmaceuticals.
Wirkmechanismus
The mechanism by which 4,4,4-Trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid exerts its effects involves its interaction with molecular targets through its electron-withdrawing groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding. The trifluoromethyl and fluorophenyl groups enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
4,4,4-Trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid can be compared with other fluorinated compounds such as:
This compound: Similar in structure but with different substituents, these compounds may exhibit varying chemical and biological properties.
Trifluoromethylated quinolines: These compounds also contain trifluoromethyl groups and are used in medicinal chemistry for their biological activities.
Fluorinated organic compounds: A broad category that includes various compounds with fluorine atoms, known for their unique chemical properties and applications in multiple fields.
Eigenschaften
Molekularformel |
C10H8F4O3 |
|---|---|
Molekulargewicht |
252.16 g/mol |
IUPAC-Name |
4,4,4-trifluoro-3-(4-fluorophenyl)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C10H8F4O3/c11-7-3-1-6(2-4-7)9(17,5-8(15)16)10(12,13)14/h1-4,17H,5H2,(H,15,16) |
InChI-Schlüssel |
WPGUKLDNJDUCGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CC(=O)O)(C(F)(F)F)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid](/img/structure/B11768872.png)





![trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B11768900.png)



![(1-Azaspiro[4.5]decan-8-yl)methanol](/img/structure/B11768924.png)



